4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
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Description
“4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C7H4F3N3 . It has a molecular weight of 187.12 g/mol .
Molecular Structure Analysis
The molecular structure of “4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine” consists of a benzodiazol ring with three fluorine atoms attached at positions 4, 5, and 6, and an amine group at position 2 .Scientific Research Applications
Anti-Cancer Studies
The derivatives of 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine have been synthesized and effectively screened for their anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
Antimicrobial Activity
Benzimidazole derivatives, which include 4,5,6-trifluoro-1H-benzimidazol-2-amine, have shown considerable antibacterial activity against S. typhi . This suggests that these compounds could be used in the development of new antimicrobial drugs.
Antiviral Activity
Benzimidazole derivatives, including 4,5,6-trifluoro-1H-benzimidazol-2-amine, have demonstrated antiviral activities . This indicates potential applications in the development of antiviral drugs.
Antihypertensive Activity
Benzimidazole derivatives have been found to exhibit antihypertensive activities . This suggests that 4,5,6-trifluoro-1H-benzimidazol-2-amine could be used in the development of antihypertensive drugs.
Anti-Inflammatory Activity
Benzimidazole derivatives have shown anti-inflammatory activities . This indicates that 4,5,6-trifluoro-1H-benzimidazol-2-amine could have potential applications in the development of anti-inflammatory drugs.
Antidepressant Activity
Benzimidazole derivatives have been found to have antidepressant activities . This suggests that 4,5,6-trifluoro-1H-benzimidazol-2-amine could be used in the development of antidepressant drugs.
properties
IUPAC Name |
4,5,6-trifluoro-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGNVQCRDBRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trifluoro-1H-benzo[d]imidazol-2-amine |
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